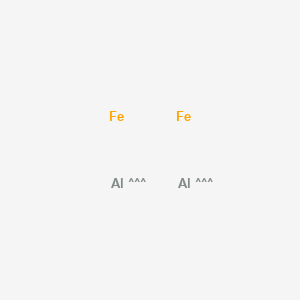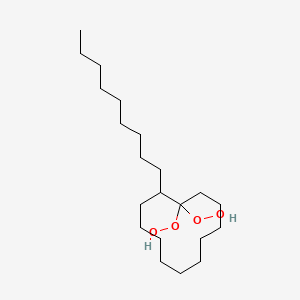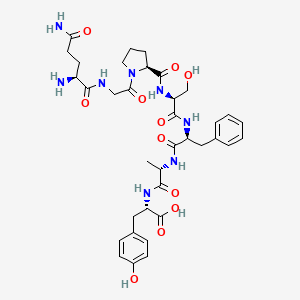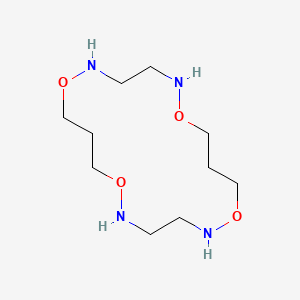
1,6,10,15-Tetraoxa-2,5,11,14-tetraazacyclooctadecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,6,10,15-Tetraoxa-2,5,11,14-tetraazacyclooctadecane is a macrocyclic compound that features a ring structure composed of alternating oxygen and nitrogen atoms
Méthodes De Préparation
The synthesis of 1,6,10,15-Tetraoxa-2,5,11,14-tetraazacyclooctadecane typically involves the cyclization of linear precursors containing both oxygen and nitrogen atoms. The reaction conditions often require the presence of a suitable catalyst and specific temperature and pressure settings to facilitate the formation of the macrocyclic ring. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity of the compound .
Analyse Des Réactions Chimiques
1,6,10,15-Tetraoxa-2,5,11,14-tetraazacyclooctadecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where specific atoms or groups within the ring are replaced by other atoms or groups. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions.
Applications De Recherche Scientifique
1,6,10,15-Tetraoxa-2,5,11,14-tetraazacyclooctadecane has a wide range of scientific research applications, including:
Biology: It is investigated for its potential biological activity, including its interactions with biomolecules and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a drug delivery agent or as a component in pharmaceutical formulations.
Mécanisme D'action
The mechanism of action of 1,6,10,15-Tetraoxa-2,5,11,14-tetraazacyclooctadecane involves its ability to form stable complexes with metal ions and interact with various molecular targets. The compound’s ring structure allows it to coordinate with metal ions, influencing their reactivity and stability. Additionally, its interactions with biomolecules can modulate biological pathways and processes, making it a potential candidate for therapeutic applications .
Comparaison Avec Des Composés Similaires
1,6,10,15-Tetraoxa-2,5,11,14-tetraazacyclooctadecane can be compared with other similar macrocyclic compounds, such as:
1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane: This compound has a similar ring structure but with fewer nitrogen atoms, leading to different chemical properties and applications.
Dichloro{[1,6,10,15]tetraazacyclooctadecane[2,5,11,14]tetraoneiron (III) chloride: This compound features a similar macrocyclic ring but with additional functional groups and metal coordination, resulting in unique magnetic and chemical properties
Propriétés
Numéro CAS |
236104-63-5 |
|---|---|
Formule moléculaire |
C10H24N4O4 |
Poids moléculaire |
264.32 g/mol |
Nom IUPAC |
1,6,10,15-tetraoxa-2,5,11,14-tetrazacyclooctadecane |
InChI |
InChI=1S/C10H24N4O4/c1-7-15-11-3-5-13-17-9-2-10-18-14-6-4-12-16-8-1/h11-14H,1-10H2 |
Clé InChI |
KEVDOUBONRQKMA-UHFFFAOYSA-N |
SMILES canonique |
C1CONCCNOCCCONCCNOC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl [4-(3-methylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]carboxylate](/img/structure/B14242878.png)
![4-[4-(Heptadecafluorooctyl)phenoxy]phenol](/img/structure/B14242880.png)
![4-Chloro-6-[(4-chloroanilino)methylidene]-2-iodocyclohexa-2,4-dien-1-one](/img/structure/B14242885.png)
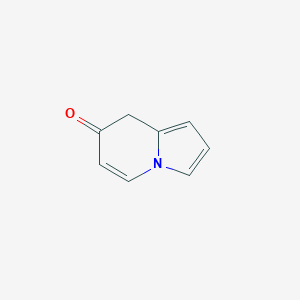

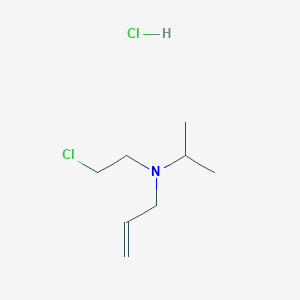
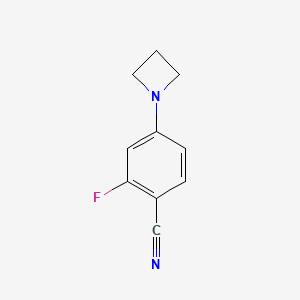
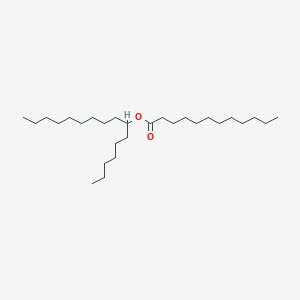
![7-Oxabicyclo[4.1.0]heptane, 1-(1-propynyl)-, (1R,6R)-](/img/structure/B14242908.png)
![Phosphinic acid, [[(aminoacetyl)amino]methyl]phenyl-](/img/structure/B14242912.png)
